molecular formula C30H22O6 B602330 Anthraquinone Related Compound 1 CAS No. 17062-54-3

Anthraquinone Related Compound 1

Cat. No. B602330
CAS RN: 17062-54-3
M. Wt: 478.51
InChI Key:
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Description

Anthraquinone, also known as anthracenedione or dioxoanthracene, is an aromatic organic compound with the formula C14H8O2 . It is a yellow, highly crystalline solid, poorly soluble in water but soluble in hot organic solvents . It is almost completely insoluble in ethanol near room temperature .


Synthesis Analysis

Anthraquinone is prepared commercially by oxidation of anthracene or condensation of benzene and phthalic anhydride, followed by dehydration of the condensation product . A new series of anthraquinone-linked cyclopentanone derivatives have been synthesized using the grindstone method .


Molecular Structure Analysis

Anthraquinones are privileged chemical scaffolds that have been used for centuries in various therapeutic applications . The anthraquinone moiety forms the core of various anticancer agents .


Chemical Reactions Analysis

Anthraquinones and its derivatives are versatile organic compounds that can be used for various electrochemical applications, such as flow batteries, supercapacitors, and sensors .


Physical And Chemical Properties Analysis

Anthraquinone is a yellow, highly crystalline solid, poorly soluble in water but soluble in hot organic solvents . It is almost completely insoluble in ethanol near room temperature .

Scientific Research Applications

Anticancer Agents

Anthraquinones have been used for centuries in various therapeutic applications . The anthraquinone moiety forms the core of various anticancer agents . They inhibit cancer progression by targeting essential cellular proteins . New anthraquinone analogues have been developed in recent years as anticancer agents .

Treatment of Drug-Resistant Cancers

The emergence of drug-resistant cancers warrants the development of new anticancer agents . Research endeavors towards new anthraquinone-based compounds are increasing rapidly . They are used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds as promising anticancer agents .

Targeting Key Proteins in Cancer Cells

Most of the anthraquinone-based compounds inhibit cancer progression by targeting essential cellular proteins . This includes key target proteins such as kinases, topoisomerases, telomerases, matrix metalloproteinases and G-quadruplexes involved in the viability of cancer cells .

PEG-Based Delivery of Anthraquinones

Developments in PEG-based delivery of anthraquinones have been made . This method can potentially improve the delivery and effectiveness of anthraquinone-based compounds in treating various diseases .

Treatment of Various Diseases

Anthraquinones are widely used in the treatment of various diseases . Many compounds having anthraquinone core ring are used in clinics, including daunorubicin, doxorubicin, valrubicin, mitoxantrone in the treatment of cancer and diacerein in the treatment of osteoarthritis .

Antimalarial Agents

Anthraquinones display a plethora of biological activities, and are used as antimalarials . This shows the versatility of anthraquinones in treating a variety of diseases .

Safety And Hazards

Anthraquinone is a possible carcinogen . Overuse of anthraquinones can be dangerous, and it may be prudent to use such products only for short-term relief of constipation .

Future Directions

The research endeavors towards new anthraquinone-based compounds are increasing rapidly in recent years . They are used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds as promising anticancer agents .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Anthraquinone Related Compound 1 involves the oxidation of 1,5-dihydroxyanthraquinone to form the target compound.", "Starting Materials": [ "1,5-dihydroxyanthraquinone", "Oxidizing agent (such as potassium permanganate or sodium dichromate)", "Solvent (such as acetic acid or dichloromethane)", "Catalyst (such as sulfuric acid or hydrochloric acid)" ], "Reaction": [ "1. Dissolve 1,5-dihydroxyanthraquinone in a suitable solvent.", "2. Add a catalytic amount of acid to the mixture.", "3. Slowly add the oxidizing agent to the reaction mixture while stirring.", "4. Continue stirring the mixture for a specified time until the reaction is complete.", "5. Extract the product using a suitable method (such as filtration or extraction).", "6. Purify the product by recrystallization or chromatography." ] }

CAS RN

17062-54-3

Product Name

Anthraquinone Related Compound 1

Molecular Formula

C30H22O6

Molecular Weight

478.51

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

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